molecular formula C29H28FNO7 B11825932 alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro-, 3,6-dibenzoate

alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro-, 3,6-dibenzoate

Cat. No.: B11825932
M. Wt: 521.5 g/mol
InChI Key: KGDKOKWJAUETMI-CZECYLRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro-, 3,6-dibenzoate is a complex organic compound with a unique structure that combines a glucopyranoside backbone with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro-, 3,6-dibenzoate typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, introduction of the acetylamino and fluoro groups, and final deprotection to yield the target compound. Common reagents used in these steps include acetyl chloride, fluorinating agents, and benzoyl chloride for the dibenzoate formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro-, 3,6-dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acetylamino and fluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

Alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro-, 3,6-dibenzoate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: It can be used in studies of carbohydrate metabolism and enzyme interactions, providing insights into biological processes and potential therapeutic targets.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors or modulators of specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals, such as surfactants or emulsifiers, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro-, 3,6-dibenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it might inhibit an enzyme involved in carbohydrate metabolism, leading to changes in glucose levels or other metabolic effects.

Comparison with Similar Compounds

Similar Compounds

    Alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-: This compound lacks the fluoro and dibenzoate groups, making it less versatile in certain applications.

    Alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro-: This compound lacks the dibenzoate groups, which might affect its solubility and reactivity.

Uniqueness

Alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro-, 3,6-dibenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, while the dibenzoate groups improve its solubility and potential for further functionalization.

Properties

Molecular Formula

C29H28FNO7

Molecular Weight

521.5 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C29H28FNO7/c1-19(32)31-25-26(38-28(34)22-15-9-4-10-16-22)24(30)23(18-35-27(33)21-13-7-3-8-14-21)37-29(25)36-17-20-11-5-2-6-12-20/h2-16,23-26,29H,17-18H2,1H3,(H,31,32)/t23-,24-,25-,26+,29+/m1/s1

InChI Key

KGDKOKWJAUETMI-CZECYLRVSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.